3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene is a compound that features a trifluoromethyl group, a phenyl ring substituted with an undec-10-en-1-yloxy group, and a diazirene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source for the CF3 radical . The reaction conditions typically involve photoredox catalysis, which uses visible light to drive the reaction . Industrial production methods may vary, but they often involve similar principles of radical trifluoromethylation under controlled conditions.
Chemical Reactions Analysis
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazirene ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene has several scientific research applications:
Chemistry: It is used in the study of radical trifluoromethylation and photoredox catalysis.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the investigation of molecular interactions and pathways.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene exerts its effects involves the generation of radical intermediates. The trifluoromethyl group plays a crucial role in stabilizing these intermediates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but the compound’s ability to participate in radical reactions is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene include other trifluoromethylated diazirenes and phenyl derivatives. These compounds share the trifluoromethyl group, which imparts unique chemical properties. the presence of the undec-10-en-1-yloxy group and the specific substitution pattern on the phenyl ring make this compound unique in its reactivity and applications .
Properties
CAS No. |
917604-76-3 |
---|---|
Molecular Formula |
C19H25F3N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3-(4-undec-10-enoxyphenyl)diazirine |
InChI |
InChI=1S/C19H25F3N2O/c1-2-3-4-5-6-7-8-9-10-15-25-17-13-11-16(12-14-17)18(23-24-18)19(20,21)22/h2,11-14H,1,3-10,15H2 |
InChI Key |
GCOHZFIMYZQREL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.